molecular formula C10H15N3O3 B15263903 Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B15263903
M. Wt: 225.24 g/mol
InChI Key: SETBIAJVTLUXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with the molecular formula C10H15N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethyl acetoacetate with ethylamine and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-[2-(ethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-3-11-10-12-6-7(9(15)13-10)5-8(14)16-4-2/h6H,3-5H2,1-2H3,(H2,11,12,13,15)

InChI Key

SETBIAJVTLUXQA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C(=O)N1)CC(=O)OCC

Origin of Product

United States

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